Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride

Description

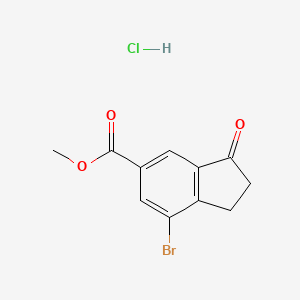

Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate hydrochloride is a halogenated indene derivative with a molecular formula of $ \text{C}{12}\text{H}{10}\text{BrClO}_{3} $. Its structure features:

- A bicyclic indene core (1,2-dihydroindene).

- A bromine substituent at position 6.

- A ketone group at position 2.

- A methyl ester at position 3.

- A hydrochloride salt form, enhancing solubility in polar solvents.

Structural analogs are often explored for their pharmacokinetic properties or crystallographic behavior .

Properties

Molecular Formula |

C11H10BrClO3 |

|---|---|

Molecular Weight |

305.55 g/mol |

IUPAC Name |

methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H9BrO3.ClH/c1-15-11(14)6-4-8-7(9(12)5-6)2-3-10(8)13;/h4-5H,2-3H2,1H3;1H |

InChI Key |

OAXROOVMMIGRBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(CCC2=O)C(=C1)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride typically involves the bromination of an indene derivative followed by esterification and oxidation reactions. The general synthetic route can be summarized as follows:

Bromination: Indene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride or chloroform.

Esterification: The brominated indene is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Oxidation: The final step involves the oxidation of the methyl ester to introduce the ketone group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products

Substitution: Substituted indene derivatives.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a lead compound for the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Crystallographic Behavior

- The target compound’s hydrogen-bonding network (ketone and ester groups) likely forms a robust crystal lattice, as seen in other indene derivatives .

- Halogen bonding involving bromine may contribute to unique packing motifs, as observed in the Cambridge Structural Database (CSD) for brominated aromatics .

Biological Activity

Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride (CAS Number: 1951439-41-0) is a brominated indene derivative with notable biological activity. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate has the following chemical characteristics:

- Molecular Formula : C11H9BrO3

- Molecular Weight : 269.09 g/mol

- IUPAC Name : Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate

- Physical Form : Solid

- Purity : Typically ≥95%

The compound features a bromine atom, a ketone group, and a carboxylate ester, contributing to its unique reactivity and biological interactions.

The biological activity of methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom and the ketone group allows for potential interactions with enzymes and receptors, modulating their activity. Specific studies are needed to elucidate the precise molecular pathways involved.

Anticancer Activity

Research indicates that methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate may possess anticancer properties . A study demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The exact mechanism involves the modulation of signaling pathways associated with cell survival and death.

Anti-inflammatory Properties

In addition to anticancer effects, this compound has shown potential as an anti-inflammatory agent . It may inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), thereby reducing inflammation in models of acute and chronic inflammatory diseases.

Comparative Biological Activity

The following table summarizes the biological activities of methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate compared to related compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Other Notable Effects |

|---|---|---|---|

| Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate | Moderate | Yes | Potential neuroprotective effects |

| 7-Bromo-3-oxo-indene derivative | High | Moderate | Antimicrobial activity |

| Other indene derivatives | Variable | Yes | Varies by structure |

Case Studies

- Cell Line Studies : In vitro studies on human breast cancer cell lines (MCF7) treated with methyl 7-bromo-3-oxo derivatives showed a significant reduction in viability (up to 60% at optimal concentrations) compared to controls. The study highlighted the induction of apoptosis as a key mechanism.

- Animal Models : In vivo studies using murine models of inflammation revealed that administration of methyl 7-bromo compounds resulted in reduced swelling and pain responses in models of arthritis, suggesting a significant anti-inflammatory effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.